
4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C17H19N3OS and a molecular weight of 313.424 g/mol It is a derivative of benzaldehyde and thiosemicarbazone, featuring a benzyloxy group attached to the benzaldehyde moiety and an N-ethyl group attached to the thiosemicarbazone moiety
Méthodes De Préparation
The synthesis of 4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-(benzyloxy)benzaldehyde with N-ethylthiosemicarbazide under specific conditions. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at an elevated temperature to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone can be compared with other similar compounds, such as:
- 4-(Benzyloxy)benzaldehyde N-phenylthiosemicarbazone
- 4-(Benzyloxy)benzaldehyde N-cyclohexylthiosemicarbazone
- 2-(Benzyloxy)benzaldehyde N-ethylthiosemicarbazone
- 4-(Dimethylamino)benzaldehyde N-ethylthiosemicarbazone
These compounds share similar structural features but differ in the substituents attached to the thiosemicarbazone moiety. The unique combination of the benzyloxy and N-ethyl groups in this compound contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
301350-37-8 |
|---|---|
Formule moléculaire |
C17H19N3OS |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1-ethyl-3-[(E)-(4-phenylmethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H19N3OS/c1-2-18-17(22)20-19-12-14-8-10-16(11-9-14)21-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H2,18,20,22)/b19-12+ |
Clé InChI |
UDCXBMVJCUUPMR-XDHOZWIPSA-N |
SMILES isomérique |
CCNC(=S)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
SMILES canonique |
CCNC(=S)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


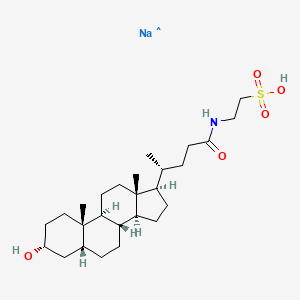

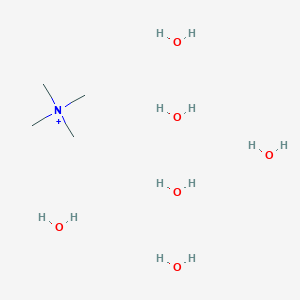
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3,6-diiodo-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12058159.png)
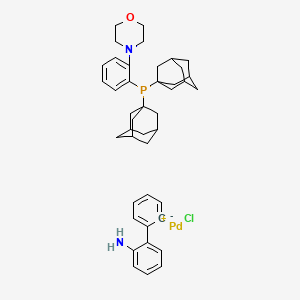
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)

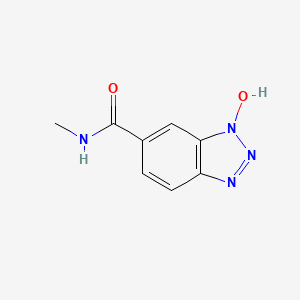
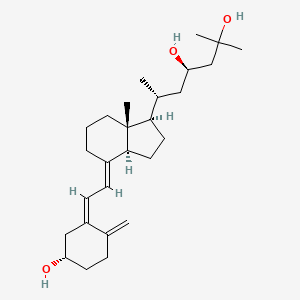




![[13C8]-Nifedipine](/img/structure/B12058222.png)
